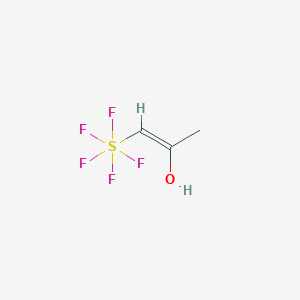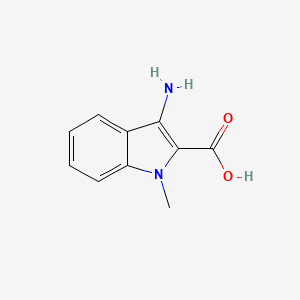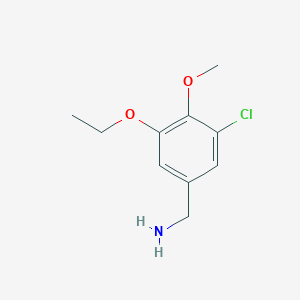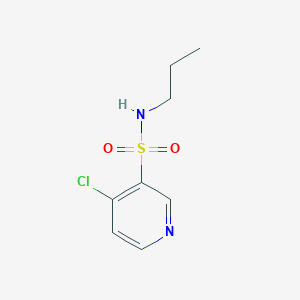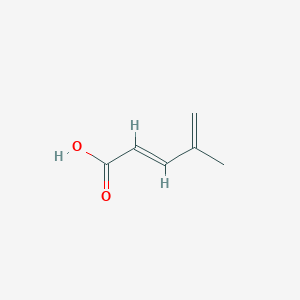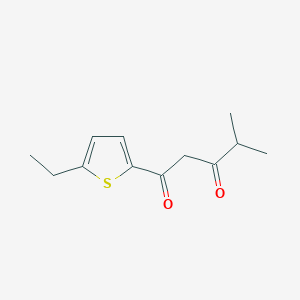
2-Methyl-4-(methylthio)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(methylthio)butan-2-ol is an organic compound with the molecular formula C6H14OS It is a secondary alcohol with a methylthio group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylthio)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butanol with methylthiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters is crucial to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(methylthio)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or thiols.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various alcohols and thiols.
Substitution: Compounds with different functional groups replacing the methylthio group.
Applications De Recherche Scientifique
2-Methyl-4-(methylthio)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(methylthio)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s methylthio group can participate in nucleophilic and electrophilic reactions, influencing its reactivity and interactions with other molecules. The secondary alcohol group also plays a role in its chemical behavior, allowing for hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-butanol: A structurally similar compound without the methylthio group.
4-Methylthio-2-butanone: Contains a ketone group instead of an alcohol group.
2-Methyl-4-(methylthio)butane: Lacks the hydroxyl group present in 2-Methyl-4-(methylthio)butan-2-ol.
Uniqueness
This compound is unique due to the presence of both a secondary alcohol and a methylthio group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
Propriétés
Formule moléculaire |
C6H14OS |
|---|---|
Poids moléculaire |
134.24 g/mol |
Nom IUPAC |
2-methyl-4-methylsulfanylbutan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-6(2,7)4-5-8-3/h7H,4-5H2,1-3H3 |
Clé InChI |
HAAWEOFFYXBQPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCSC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


